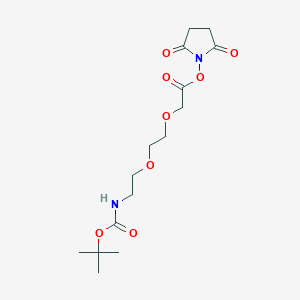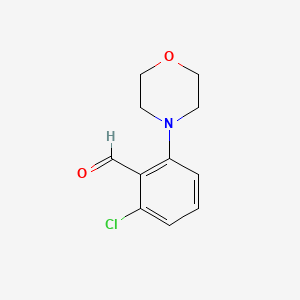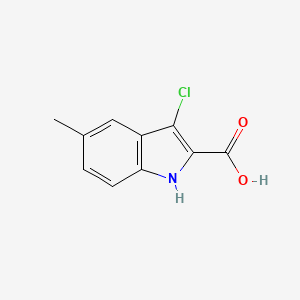
3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester
Overview
Description
3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester is a useful research compound. Its molecular formula is C15H24N2O8 and its molecular weight is 360.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
In the creation of ADCs, this compound provides a stable linker between the antibody and the cytotoxic drug. It ensures the selective delivery of the drug to the target cells, thereby increasing the efficacy and reducing the side effects of cancer treatments.
Each of these applications leverages the unique properties of BocNH-PEG2-CH2COONHS to enhance the performance and functionality of various biomedical products and technologies. The compound’s ability to act as a linker with a protective group and its compatibility with different functional groups make it a valuable tool in advanced scientific research and medical applications .
Mechanism of Action
Target of Action
BocNH-PEG2-CH2COONHS, also known as 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester or t-Boc-N-Amido-PEG2-CH2CO2-NHS ester, is a linear heterobifunctional PEG reagent . Its primary targets are proteins, peptides, and other materials that contain amino or other acid-reactive chemical groups .
Mode of Action
The mode of action of BocNH-PEG2-CH2COONHS involves its interaction with these targets. The compound contains an amine group and a Boc protected amine . It acts as a crosslinker with a PEG spacer group . Free amines, usually in the form of TFA or HCl salts, can be used to react with carboxyl groups or NHS esters . The Boc protected amine can be regenerated by weak acidic conditions .
Biochemical Pathways
The biochemical pathways affected by BocNH-PEG2-CH2COONHS are primarily related to protein and peptide modification . The compound’s ability to react with amino or other acid-reactive chemical groups allows it to modify proteins, peptides, and other materials . This modification process can influence various biochemical pathways, particularly those involving the targets’ function and stability.
Pharmacokinetics
It is known that the compound is soluble in water and aqueous buffer, chloroform, methylene chloride, dmf, dmso, and less soluble in alcohol, toluene . . These solubility properties can impact the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of BocNH-PEG2-CH2COONHS’s action are primarily related to the modification of proteins, peptides, and other materials . Polyethylene glycolation, facilitated by the compound, increases solubility and stability and reduces the immunogenicity of peptides and proteins . It also inhibits nonspecific binding of charged molecules to the modified surface .
Action Environment
The action of BocNH-PEG2-CH2COONHS can be influenced by various environmental factors. For instance, the regeneration of the Boc protected amine requires weak acidic conditions . Additionally, the compound’s solubility properties suggest that its action, efficacy, and stability can be influenced by the solvent environment .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O8/c1-15(2,3)24-14(21)16-6-7-22-8-9-23-10-13(20)25-17-11(18)4-5-12(17)19/h4-10H2,1-3H3,(H,16,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJVJINORRTODI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1356229-07-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356229-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601103784 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester | |
CAS RN |
1356229-07-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601103784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B1416311.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)ethyl]amino}acetate](/img/structure/B1416312.png)


![methyl N-[3-(aminomethyl)phenyl]carbamate](/img/structure/B1416319.png)

![N-[[2-(Trifluoromethoxy)phenyl]methyl]propan-2-amine](/img/structure/B1416322.png)

![2-[(4-Methoxyphenyl)methoxy]acetonitrile](/img/structure/B1416325.png)
![4-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B1416329.png)
![[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine](/img/structure/B1416330.png)


